REACTION_CXSMILES
|
[CH3:1][Mg]Br.[OH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:6]=1[C:13](=[O:15])[CH3:14].[Cl-].[NH4+].O>C(OCC)C.O1CCCC1>[OH:15][C:13]([C:6]1[C:7]([O:11][CH3:12])=[CH:8][CH:9]=[CH:10][C:5]=1[OH:4])([CH3:1])[CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=CC=C1)OC)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 11° C.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 22° C. with the use of an ice bath
|
Type
|
EXTRACTION
|
Details
|
the reaction was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with water, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=C(C=CC=C1OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |